5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

Description

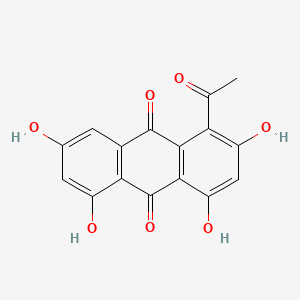

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c1-5(17)11-9(20)4-10(21)13-14(11)15(22)7-2-6(18)3-8(19)12(7)16(13)23/h2-4,18-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBWRMHGMCJIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191285 | |

| Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37850-99-0 | |

| Record name | Rhodolamprometrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOLAMPROMETRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8MTR0RMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Extraction Methodologies for 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Natural Sources and Distribution

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone, along with other related anthraquinone (B42736) compounds, is synthesized by a variety of organisms. Its presence has been identified in both the plant and microbial kingdoms, highlighting its diverse natural distribution.

Anthraquinones are well-known secondary metabolites in the plant kingdom, often responsible for the vibrant colors of certain plant parts. While the direct botanical source of this compound is not extensively documented in readily available literature, related anthraquinones are commonly found in plant families such as Rubiaceae, Fabaceae, and Polygonaceae. For instance, various anthraquinones are extracted from plants like Rheum palmatum (rhubarb), Aloe vera, and Morinda citrifolia. mdpi.comfao.orgepa.gov The specific distribution and concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions.

Table 1: Examples of Plants Containing Anthraquinones

| Plant Species | Common Name | Anthraquinones Found |

| Rheum palmatum | Rhubarb | Aloe-emodin, Rhein, Emodin (B1671224), Chrysophanol (B1684469), Physcion mdpi.com |

| Aloe vera | Aloe Vera | Aloin, Aloe-emodin, Rhein fao.orgnih.gov |

| Morinda citrifolia | Noni | Various anthraquinones epa.govnih.gov |

| Heterophyllaea pustulata | - | Various anthraquinones nih.gov |

| Senna alata | King of the forest | Aloe emodin, Kaempferol 3-gentiobioside, Kaempferol tandfonline.com |

| Polygonum cillinerve | - | Emodin, Physcion magtech.com.cn |

| Japanese Knotweed | Japanese Knotweed | Emodin, Physcion mdpi.com |

This table provides examples of plants known to produce various anthraquinones, illustrating the broader context of botanical sources for this class of compounds.

Fungi, particularly marine and endophytic species, are prolific producers of a vast array of secondary metabolites, including a significant number of anthraquinones and their derivatives. nih.gov These microorganisms represent a rich and largely untapped resource for novel and known bioactive compounds. Genera such as Aspergillus, Nigrospora, Penicillium, and Fusarium have been identified as sources of diverse anthraquinones. nih.govrsc.org For instance, the fungus Chaetomium globosum and Leptographium wageneri have been reported to produce 1,3,6,8-tetrahydroxyanthraquinone, a closely related compound. nih.gov The production of these compounds by fungi can be influenced by various factors, including the culture medium, temperature, and pH.

Table 2: Examples of Fungi Producing Anthraquinones

| Fungal Genus | Examples of Anthraquinones Produced |

| Aspergillus | Emodin, Averufin, and numerous other derivatives rsc.org |

| Nigrospora | Nigrodiquinone A, 10-deoxybostrycin, Austrocortirubin nih.gov |

| Penicillium | Emodin, Emodacidamides rsc.org |

| Fusarium | Austrocortirubin nih.gov |

| Chaetomium | 1,3,6,8-tetrahydroxyanthraquinone nih.gov |

| Leptographium | 1,3,6,8-tetrahydroxyanthraquinone nih.gov |

This table showcases some fungal genera known for producing a variety of anthraquinone compounds.

Advanced Extraction Techniques for this compound

The extraction of anthraquinones from their natural sources has evolved from traditional methods to more advanced and efficient techniques. These modern approaches aim to improve extraction yield, reduce solvent consumption, and minimize the environmental impact.

Supercritical fluid extraction (SFE) is a sophisticated technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. magtech.com.cnnih.gov By manipulating temperature and pressure, the properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. conicet.gov.ar For the extraction of moderately polar anthraquinones, a modifier such as ethanol (B145695) is often added to the supercritical CO2 to increase its solvating power. magtech.com.cn SFE offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the ability to obtain solvent-free extracts. magtech.com.cnnih.gov However, the high polarity of some anthraquinones can pose a challenge for efficient extraction with the less polar CO2, and the equipment required for SFE can be costly. nih.govresearchgate.net

Table 3: Example of SFE Parameters for Anthraquinone Extraction

| Parameter | Optimal Condition |

| Temperature | 45°C magtech.com.cn |

| Pressure | 35 MPa magtech.com.cn |

| Modifier | Ethanol magtech.com.cn |

| Static Extraction Time | 35 min magtech.com.cn |

| Dynamic Extraction Time | 30 min magtech.com.cn |

This table presents optimized conditions for the SFE of free anthraquinones from Polygonum cillinerve, as reported in a specific study. magtech.com.cn

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are two other advanced methods that have gained prominence for the extraction of natural products, including anthraquinones. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, leading to the partitioning of analytes from the sample into the solvent. researchgate.net This technique can significantly reduce extraction time and solvent consumption compared to conventional methods. tandfonline.comresearchgate.netresearchgate.net The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-solvent ratio. fao.orgresearchgate.net

Ultrasonic-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates localized high pressure and temperature, facilitating the release of target compounds. mdpi.comnih.govresearchgate.net UAE is recognized for its efficiency, reduced processing time, and lower energy consumption. nih.govresearchgate.net Key parameters affecting UAE include ultrasonic power, temperature, extraction time, and the choice of solvent. nih.govresearchgate.net

Table 4: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| SFE | Utilizes supercritical fluids (e.g., CO2) as solvents. | Environmentally friendly, high selectivity, solvent-free product. magtech.com.cn | High initial investment, may not be suitable for highly polar compounds. nih.gov |

| MAE | Uses microwave energy to heat the solvent and sample. | Fast, reduced solvent consumption, higher extraction rates. tandfonline.comresearchgate.net | Potential for thermal degradation of sensitive compounds. |

| UAE | Employs ultrasonic waves to disrupt cell walls and enhance mass transfer. | Efficient, time-saving, lower energy consumption. nih.govresearchgate.net | Potential for free radical formation, localized high temperatures. |

The principles of green chemistry are increasingly being integrated into extraction processes to minimize environmental impact. This involves the use of safer solvents, reduced energy consumption, and the generation of less waste.

One notable green approach is the use of Natural Deep Eutectic Solvents (NADES) . rsc.org NADES are mixtures of natural compounds, such as choline (B1196258) chloride, sugars, and organic acids, that form a eutectic mixture with a melting point lower than that of the individual components. rsc.org They are biodegradable, have low toxicity, and can be highly effective in extracting a wide range of compounds, including anthraquinones. rsc.org The combination of NADES with UAE has been shown to be a highly efficient and environmentally friendly method for extracting anthraquinones from plant materials like Rheum palmatum. rsc.org

Another green technique is subcritical water extraction (SWE) , which uses water at elevated temperatures (between 100°C and 374°C) and pressures to act as an extraction solvent. researchgate.net By adjusting the temperature, the polarity of water can be significantly decreased, allowing it to effectively extract less polar compounds like anthraquinones. SWE avoids the use of organic solvents, making it a clean and green technology. researchgate.net

These green extraction methodologies represent a significant step towards sustainable practices in the isolation of valuable natural compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Refinements for 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone, ¹H and ¹³C NMR provide the initial data on the number and chemical environment of the protons and carbons, respectively. The symmetry of the parent 1,3,6,8-tetrahydroxyanthraquinone scaffold is broken by the introduction of the acetyl group at the C-5 position, leading to a unique set of signals for each proton and carbon.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons (H-2, H-4, and H-7) and the methyl protons of the acetyl group. The four phenolic hydroxyl protons would also be observable, often as broad singlets, with those at positions 1 and 8 showing significant downfield shifts due to strong intramolecular hydrogen bonding with the peri-carbonyl groups. The ¹³C NMR spectrum would display 16 distinct carbon signals, corresponding to the ten carbons of the anthraquinone (B42736) core, the two carbonyl carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are predicted values based on analogous structures and substituent effects, presented in ppm. Actual experimental values may vary.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| 1 | 162.5 | - | - |

| 2 | 99.0 | 6.50 | d, J = 2.5 Hz |

| 3 | 165.0 | - | - |

| 4 | 94.0 | 7.10 | d, J = 2.5 Hz |

| 4a | 108.5 | - | - |

| 5 | 115.0 | - | - |

| 6 | 160.0 | - | - |

| 7 | 102.0 | 7.60 | s |

| 8 | 158.0 | - | - |

| 8a | 107.0 | - | - |

| 9 | 186.0 | - | - |

| 10 | 181.0 | - | - |

| 10a | 133.0 | - | - |

| 5-COCH₃ | 204.0 | - | - |

| 5-COCH₃ | 32.0 | 2.55 | s |

| 1-OH | - | 12.80 | s |

| 3-OH | - | 10.50 | s |

| 6-OH | - | 10.80 | s |

| 8-OH | - | 12.95 | s |

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise location of the acetyl substituent.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this molecule, a cross-peak would be expected between the meta-coupled protons at H-2 and H-4, confirming their relationship within the same aromatic ring. The absence of other correlations for the aromatic protons would support their isolated positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals at δ ~6.50, ~7.10, and ~7.60 to their respective carbon signals for C-2, C-4, and C-7, and the methyl proton signal at δ ~2.55 to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl protons of the acetyl group (δ ~2.55) showing correlations to the acetyl carbonyl carbon (C=O) and the C-5 carbon of the ring, confirming the acetyl group's attachment at C-5.

The H-4 proton showing correlations to C-2, C-4a, C-10, and C-3.

The H-7 proton showing correlations to C-5, C-6, C-8, and C-8a.

The hydrogen-bonded hydroxyl protons (1-OH and 8-OH) showing correlations to the adjacent carbonyl carbons (C-9 and C-10) and the carbons of the aromatic ring. These correlations unambiguously establish the complete connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a spatial relationship between the acetyl methyl protons and the aromatic proton at H-4, further solidifying the regiochemistry. Structures of anthraquinone dimers have been elucidated using NOESY experiments. cymitquimica.com

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid, crystalline, or amorphous states. nist.govchemicalbook.com For this compound, high-resolution ¹³C ssNMR, typically employing techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), can be used to study the compound in its crystalline form. Comparing the solid-state spectrum to the solution spectrum can reveal subtle but important structural information. Differences in chemical shifts can indicate the effects of intermolecular interactions and crystal packing on the electronic environment of the nuclei. scbt.com Furthermore, if multiple crystalline forms (polymorphs) exist, ssNMR can be used to distinguish them, as different packing arrangements will result in distinct spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₆H₁₀O₇, HRMS would be used to confirm this composition by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Mass (m/z) |

| [M]⁺ | C₁₆H₁₀O₇ | 314.04265 |

| [M+H]⁺ | C₁₆H₁₁O₇ | 315.05046 |

| [M+Na]⁺ | C₁₆H₁₀O₇Na | 337.03240 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of an acetyl radical (•CH₃CO) or ketene (B1206846) (CH₂=C=O) from the acetyl group.

Sequential losses of carbon monoxide (CO) from the quinone rings, a characteristic fragmentation of anthraquinones.

Loss of water (H₂O) from the hydroxyl groups.

The study of fragmentation behaviors of similar complex molecules helps in proposing these pathways.

Plausible MS/MS Fragmentation Table for [M+H]⁺ Ion

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 315.05 | 273.04 | 42.01 (C₂H₂O) | [M+H - CH₂CO]⁺ |

| 315.05 | 287.04 | 28.00 (CO) | [M+H - CO]⁺ |

| 287.04 | 259.03 | 28.00 (CO) | [M+H - 2CO]⁺ |

| 273.04 | 245.03 | 28.00 (CO) | [M+H - CH₂CO - CO]⁺ |

Chromatography coupled with mass spectrometry allows for the separation of compounds from a mixture followed by their immediate identification.

LC-MS: Liquid chromatography-mass spectrometry is the preferred method for the analysis of relatively polar, non-volatile compounds like hydroxylated anthraquinones. A sample containing this compound would be passed through an HPLC column (typically a reversed-phase C18 column) to separate it from other components before it enters the mass spectrometer for detection and identification. LC-MS and its tandem version, LC-MS/MS, are routinely used for the analysis of complex plant extracts and reaction mixtures containing flavonoids and quinones.

GC-MS: Gas chromatography-mass spectrometry requires compounds to be volatile and thermally stable. Due to the four polar hydroxyl groups, this compound is non-volatile and would require derivatization before GC-MS analysis. The hydroxyl groups could be converted to less polar trimethylsilyl (B98337) (TMS) ethers or methyl ethers to increase volatility. While less direct than LC-MS, GC-MS of the derivatized compound can also provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide information on the functional groups and the conjugated electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds (the chromophore). The extended conjugation of the anthraquinone core, modified by four hydroxyl groups and an acetyl group, is expected to result in strong absorptions in both the UV and visible regions of the spectrum. The color of related anthraquinone dyes is a direct result of these electronic transitions.

Summary of Expected IR and UV-Vis Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3500-3200 (broad) | O-H stretching (hydrogen-bonded) |

| ~1700 | C=O stretching (acetyl carbonyl) | |

| ~1650 | C=O stretching (quinone carbonyl, free) | |

| ~1610 | C=O stretching (quinone carbonyl, H-bonded) | |

| 1590-1450 | Aromatic C=C stretching | |

| ~1250 | C-O stretching (phenol) | |

| UV-Vis | ~250-290 nm | π → π* transitions (benzenoid bands) |

| ~480-520 nm | n → π* transitions (quinonoid bands) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the anthraquinone core.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a detailed electron density map of the molecule can be generated, leading to the precise coordinates of each atom.

For the parent molecule, this compound, which is achiral, the crystal structure would reveal key details about intramolecular hydrogen bonding between the hydroxyl and acetyl/quinone oxygen atoms, as well as intermolecular interactions, such as π–π stacking, which are common in anthraquinone structures.

Co-crystals: The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. nih.govresearchgate.net Co-crystallization of this compound with a suitable co-former could be used to modify its physicochemical properties. X-ray diffraction is essential to confirm the formation of a co-crystal and to understand the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, or π–π stacking) that hold the components together. nih.govnist.gov

While specific crystallographic data for this compound are not found in the reviewed literature, a hypothetical data table for a single crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

Table 1: Illustrative Crystallographic Data for an Anthraquinone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.70 |

| b (Å) | 6.05 |

| c (Å) | 18.75 |

| **α (°) ** | 90 |

| **β (°) ** | 114.0 |

| **γ (°) ** | 90 |

| **Volume (ų) ** | 895.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.680 |

| R-factor (%) | 4.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The molecular structure of this compound, as named, is achiral. It possesses a plane of symmetry, and therefore, it would not exhibit a Circular Dichroism signal in an achiral solvent.

However, chiroptical properties could become relevant under specific circumstances:

Chiral Derivatization or Co-crystallization: If the compound is reacted with a chiral reagent or co-crystallized with a chiral co-former, the resulting product could be chiral and thus CD-active.

Supramolecular Chirality: In some cases, achiral molecules can self-assemble into larger, chiral aggregates. If this compound were to form such an ordered, helical assembly in a particular solvent or in the solid state, the aggregate could exhibit a CD signal.

Induced Circular Dichroism: A CD signal can sometimes be induced by dissolving the achiral compound in a chiral solvent or by binding it to a large chiral macromolecule like a protein or DNA.

Given that the isolated molecule is achiral, a standard CD analysis is not applicable. No studies reporting induced or aggregate-based chirality for this specific compound were identified. Investigations into the chiroptical properties of π-conjugated systems often focus on the origin of these effects, which can arise from molecular structure or higher-order organization. researchgate.netnih.govescholarship.org

Vibrational Spectroscopy (Raman Spectroscopy) for Structural Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful non-destructive technique for probing the molecular structure of a compound. It provides a "fingerprint" based on the unique vibrational modes of the molecule's chemical bonds.

When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energies of the molecule's bonds.

For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and its core structure. Based on studies of similar anthraquinone molecules, the following vibrational modes would be expected: cymitquimica.comechemi.com

C=O (Quinone) Stretching: Strong bands typically appear in the 1650-1680 cm⁻¹ region. Intramolecular hydrogen bonding with the adjacent hydroxyl groups at positions 1 and 8 would likely lower this frequency.

C=O (Acetyl) Stretching: A distinct band for the acetyl carbonyl group would be expected, typically around 1680-1700 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic rings.

C-O-H Bending and C-O Stretching: Vibrations associated with the phenolic hydroxyl groups would appear in the 1200-1400 cm⁻¹ range.

Ring Deformation Modes: The "fingerprint" region below 1000 cm⁻¹ would contain complex vibrations characteristic of the fused ring system.

Raman spectroscopy is highly sensitive to the molecular environment and conformation. researchgate.net Therefore, changes in hydrogen bonding or crystal packing would be reflected in the spectrum. While a specific Raman spectrum for this compound is not available, the table below provides representative Raman shifts for related anthraquinone compounds to illustrate the expected peak assignments. cymitquimica.comnih.gov

Table 2: Representative Raman Bands for Anthraquinone Derivatives

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1670 | C=O Stretching (Quinone, non-hydrogen bonded) |

| ~1635 | C=O Stretching (Quinone, hydrogen bonded) |

| ~1590 | Aromatic C=C Ring Stretching |

| ~1320 | C-O-H Bending |

| ~1160 | C-O Stretching |

| ~470 | Ring Deformation (in-plane) |

Note: This table contains approximate values from related compounds and is for illustrative purposes. Actual values for this compound may vary.

Total Synthesis, Semisynthesis, and Chemical Modification Strategies of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Retrosynthetic Analysis and Strategic Disconnections for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

A retrosynthetic analysis of this compound involves mentally deconstructing the target molecule into simpler, commercially available starting materials. Key disconnections often occur at the carbon-carbon and carbon-heteroatom bonds that are most readily formed in the forward synthesis.

For this particular anthraquinone (B42736), two primary retrosynthetic strategies can be envisioned:

Strategy A: Late-Stage Acylation: This approach involves the initial synthesis of the 1,3,6,8-tetrahydroxyanthraquinone core, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C5 position. This is often the more convergent approach but relies on achieving high selectivity in the acylation step.

Strategy B: Early Introduction of the Acetyl Group: In this strategy, the acetyl group is incorporated into one of the precursor molecules before the construction of the anthraquinone ring system. This can simplify the final steps but may require more complex starting materials and careful management of protecting groups throughout the synthesis.

Annulation reactions, such as the Diels-Alder reaction or the Hauser annulation, are powerful tools for constructing the polycyclic aromatic core of anthraquinones. researchgate.netnih.gov The Hauser annulation, for example, involves the reaction of a phthalide (B148349) anion with an α,β-unsaturated carbonyl compound. chem-station.com

Total Synthesis Approaches towards this compound

The total synthesis of this compound is a multi-step process that can be approached in several ways, primarily revolving around the construction of the anthraquinone core and the introduction of the acetyl group.

The synthesis of a highly functionalized molecule like this compound necessitates the use of key intermediates and often requires a robust protecting group strategy to ensure chemoselectivity.

Key Synthetic Intermediates:

A plausible synthesis could start from simpler, commercially available precursors. For instance, the self-condensation of 3,5-dihydroxybenzoic acid in the presence of a strong acid like concentrated sulfuric acid can yield 1,3,5,7-tetrahydroxy-9,10-anthraquinone, a constitutional isomer of the desired core. A similar strategy starting with a suitably substituted benzoic acid derivative could potentially lead to the 1,3,6,8-tetrahydroxylated core.

Protecting Group Strategies:

Given the presence of four hydroxyl groups with differing reactivities, protecting groups are crucial to direct reactions to the desired positions. The hydroxyl groups at positions 1 and 8 are typically more acidic due to chelation with the adjacent carbonyl groups, which can be exploited for selective protection or reaction. Common protecting groups for hydroxyl functions include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal. For example, benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis, while silyl ethers offer tunable lability based on the substituents on the silicon atom.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Key Features |

| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | H₂, Pd/C | Stable to many reagents, removed by hydrogenolysis. |

| Methoxymethyl (MOM) | MOM-Cl, base (e.g., DIPEA) | Acidic hydrolysis (e.g., HCl) | Stable to basic and nucleophilic conditions. |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | Good stability, selectively removed in the presence of other silyl ethers. |

| Acetyl (Ac) | Acetic anhydride (B1165640), pyridine | Basic or acidic hydrolysis | Can be used as both a protecting group and a final functional group. |

A potential multi-step synthesis could involve the following general sequence:

Construction of a Protected Anthraquinone Core: This could be achieved through a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, or through a Hauser annulation. The hydroxyl groups would likely be protected at this stage.

Selective Deprotection: Removal of a protecting group at the C5 position to allow for acylation. This would require an orthogonal protecting group strategy where one group can be removed without affecting the others.

Friedel-Crafts Acylation: Introduction of the acetyl group at the C5 position using an acylating agent such as acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃). nih.gov Optimization of this step is critical to maximize the yield of the desired regioisomer. Factors to consider include the choice of Lewis acid, solvent, temperature, and reaction time. The use of heterogeneous catalysts has also been explored to improve yields and simplify purification. nih.govnih.gov

Deprotection: Removal of the remaining protecting groups to yield the final product, this compound.

Semisynthesis of this compound from Precursor Molecules

Semisynthesis, which starts from naturally occurring compounds that are structurally similar to the target molecule, can be a more efficient approach than total synthesis. Fungi are a rich source of diverse anthraquinones, which can serve as excellent starting materials. nih.govmdpi.comresearchgate.net For instance, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) or chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) are naturally abundant anthraquinones that could potentially be converted to the desired product.

A possible semisynthetic route could involve:

Hydroxylation: Introduction of a hydroxyl group at the appropriate position of the starting natural product. This can be a challenging step requiring specific reagents and conditions to achieve the desired regioselectivity.

Functional Group Interconversion: Modification of existing functional groups as needed.

Friedel-Crafts Acylation: Introduction of the acetyl group as described in the total synthesis section.

Chemical Derivatization and Analog Synthesis of this compound

The chemical derivatization of this compound is of interest for exploring structure-activity relationships and developing new analogs with potentially enhanced biological properties.

The four hydroxyl groups of this compound offer multiple sites for chemical modification through reactions like etherification and esterification.

Etherification:

The conversion of the hydroxyl groups to ethers can be achieved by reacting the anthraquinone with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the degree and regioselectivity of etherification. For example, using a bulky base might favor the etherification of the less sterically hindered hydroxyl groups.

| Ether Type | Reagents | Typical Conditions |

| Methyl Ether | Methyl iodide, K₂CO₃ | Reflux in acetone |

| Benzyl Ether | Benzyl bromide, NaH | Room temperature in DMF |

| Silyl Ether | TBS-Cl, Imidazole | Room temperature in DMF |

Esterification:

Esterification of the hydroxyl groups can be accomplished by reaction with an acid chloride or anhydride, often in the presence of a base like pyridine. youtube.com The reaction conditions can be tuned to favor either mono- or poly-esterification. The relative reactivity of the hydroxyl groups will also play a role in the product distribution.

| Ester Type | Reagents | Typical Conditions |

| Acetate (B1210297) | Acetic anhydride, pyridine | Room temperature |

| Benzoate | Benzoyl chloride, pyridine | Room temperature |

The synthesis and derivatization of complex molecules like this compound remain a challenging yet rewarding area of chemical research, with potential applications in various scientific fields.

Acetyl Group Transformations and Substituent Modifications

Currently, there is no specific data on the transformation of the acetyl group or modification of other substituents on the this compound core. Hypothetically, the acetyl group could undergo a range of reactions common for aryl ketones. However, the influence of the four hydroxyl groups on the reactivity of the acetyl moiety has not been documented. Similarly, reactions involving the hydroxyl groups, such as etherification or esterification, have not been described for this particular anthraquinone.

Anthraquinone Core Diversification and Annulation Reactions

The diversification of the anthraquinone core of this specific compound remains an unexplored area of research. Annulation reactions, which involve the fusion of additional rings onto the anthraquinone scaffold, are a known strategy for creating structurally complex and potentially bioactive molecules. worldscientific.com For instance, Diels-Alder reactions have been utilized with sulfolenoporphyrins fused to anthraquinones to create extended π-systems. worldscientific.com However, no such reactions have been reported for this compound. The development of such strategies would be essential for creating a library of novel derivatives.

Synthesis of Glycosides and Other Conjugates of this compound

The synthesis of glycosides and other conjugates of this compound has not been reported. Glycosylation is a critical post-translational modification that can significantly alter the properties of a molecule. nih.govnih.gov In the context of anthraquinones, glycosylation can influence solubility, stability, and biological activity. The development of methods for attaching sugar moieties or other groups to the hydroxyl functions of this compound would be a valuable contribution to the field, potentially leading to new compounds with enhanced or novel properties.

Biosynthetic Pathways and Genetic Regulation of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone Production

Polyketide Pathway and Acetate (B1210297) Pathway in Anthraquinone (B42736) Biosynthesis

Anthraquinones in fungi and some plants are primarily synthesized via the polyketide pathway, which is a variation of the acetate pathway. researchgate.netwikipedia.org This pathway commences with the condensation of one acetyl-CoA molecule with multiple malonyl-CoA units to construct a poly-β-keto chain. wikipedia.orgrsc.org Specifically, for many anthraquinones, this involves one acetyl-CoA and seven malonyl-CoA molecules forming an octaketide chain. researchgate.netresearchgate.net This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. researchgate.netfu-berlin.de

The acetate pathway is fundamental to the biosynthesis of a wide range of natural products, including fatty acids and polyketides. wikipedia.org While fatty acid synthesis involves complete reduction of the keto groups after each condensation step, polyketide synthesis often omits or partially carries out these reductions, leading to a diverse array of structures. wikipedia.org In the context of anthraquinone biosynthesis, the polyketide route is responsible for producing compounds with substitution patterns on both aromatic rings, a characteristic feature of many fungal and plant-derived anthraquinones. fu-berlin.de

In contrast, another major route, the shikimate pathway, is prevalent in other plant families and typically produces alizarin-type anthraquinones, which are substituted on only one ring. researchgate.netfu-berlin.de However, for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone and structurally related compounds, the polyketide pathway is the key biosynthetic route. researchgate.netfu-berlin.de

Enzymatic Steps and Catalytic Mechanisms Involved in this compound Formation

The formation of this compound from simple precursors is a multi-step process catalyzed by a suite of specialized enzymes. These enzymes work in a coordinated fashion to build, fold, and modify the polyketide chain into the final product.

The central enzymes in this pathway are the Polyketide Synthases (PKSs). wikipedia.org Fungi typically utilize Type I PKSs for anthraquinone biosynthesis. fu-berlin.dersc.org These are large, multifunctional enzymes containing several catalytic domains within a single polypeptide chain. wikipedia.org The minimal domains required include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.org The AT domain selects the appropriate extender unit (malonyl-CoA), the KS domain catalyzes the carbon-carbon bond formation, and the ACP domain holds the growing polyketide chain. wikipedia.org

In some bacteria, Type II PKS systems are responsible for anthraquinone production. rsc.orgnih.gov These systems consist of a complex of discrete, monofunctional proteins that work together to synthesize the polyketide chain. fu-berlin.denih.gov A notable example is the PKS system in Photorhabdus luminescens. rsc.orgnih.gov Type III PKSs, which are simpler homodimeric enzymes, have also been implicated in the biosynthesis of some aromatic polyketides, though their role in the formation of this specific anthraquinone is less defined. fu-berlin.de

Once the linear polyketide chain is assembled by the PKS, it must be folded and cyclized to form the three-ring anthraquinone core. This process is governed by specific cyclase and aromatase enzymes, which are often associated with the PKS gene cluster. nih.govrsc.org These enzymes direct the regioselective aldol (B89426) condensations and subsequent dehydrations that lead to the formation of the aromatic rings. nih.gov The specific folding pattern of the polyketide chain is crucial for determining the final structure of the anthraquinone. In some cases, a single aromatase/cyclase can program the formation of multiple aromatic rings. nih.gov Oxidative cyclizations, often catalyzed by enzymes like cytochrome P450s, can also play a role in forming complex polyketide scaffolds. nih.gov

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions occur to produce the final, bioactive compound. These post-PKS modifications are catalyzed by enzymes whose genes are typically located within the same biosynthetic gene cluster as the PKS. nih.govresearchgate.net For this compound, these modifications would include:

Hydroxylation: The introduction of hydroxyl groups at positions 1, 3, 6, and 8 is a critical step. This is often carried out by monooxygenases, such as cytochrome P450 enzymes, which utilize molecular oxygen and a reducing agent like NADPH to hydroxylate specific carbon atoms on the aromatic rings. rsc.org

Acetylation: The addition of the acetyl group at position 5 is another key tailoring step. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the anthraquinone core.

These tailoring enzymes are crucial for the structural diversity and biological activity of anthraquinone natural products. rsc.orgnih.gov

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production of this compound

The production of valuable secondary metabolites like this compound can be enhanced through genetic and metabolic engineering techniques. nih.govyoutube.com These strategies aim to increase the flux through the biosynthetic pathway and overcome regulatory bottlenecks. youtube.comyoutube.com

A prerequisite for metabolic engineering is the identification and cloning of the genes encoding the biosynthetic enzymes. nih.govnih.gov The genes for PKSs and tailoring enzymes are often organized in biosynthetic gene clusters (BGCs). nih.gov Advances in genome sequencing and bioinformatics have facilitated the identification of these clusters in various organisms. nih.govresearchgate.net

Once a candidate BGC is identified, the function of individual genes can be confirmed through heterologous expression. rsc.org This involves cloning the genes of interest into a suitable host organism, such as Escherichia coli or Aspergillus niger, and analyzing the resulting metabolites. rsc.orgnih.gov This approach not only validates gene function but can also be a platform for producing the desired compound. nih.gov For instance, the expression of an entire anthraquinone BGC from Photorhabdus luminescens in E. coli led to the production of anthraquinones. rsc.org

By identifying and cloning the specific PKS, cyclases, hydroxylases, and acetyltransferases involved in the biosynthesis of this compound, it becomes possible to engineer microorganisms for its overproduction. nih.gov This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions. nih.govnih.gov

Overexpression and Gene Knockout Strategies in Model Organisms

Genetic engineering of model organisms or the natural producers themselves is a powerful strategy to increase the yield of desired polyketides or to activate silent biosynthetic gene clusters. These strategies primarily involve the overexpression of positive regulatory genes or the knockout of genes that either negatively regulate the pathway or divert precursors to competing metabolic routes.

Overexpression Strategies: Overexpression of key transcriptional activators is a common and effective method to boost secondary metabolite production. This can involve either pathway-specific regulators, which control a single BGC, or global regulators that influence multiple clusters. For instance, the overexpression of laeA, a global regulator in Aspergillus species, has been shown to increase the production of numerous secondary metabolites, including lovastatin (B1675250) and penicillin, by remodeling chromatin to an accessible state. nih.govnih.gov This approach has also been used to discover novel compounds by activating previously silent BGCs. nih.gov Similarly, overexpressing the pathway-specific activator aflR can enhance the production of metabolites from its corresponding gene cluster. researchgate.net

Gene Knockout Strategies: Gene knockout experiments, often facilitated by CRISPR-Cas9 technology, provide another layer of control. Deleting the genes of competing biosynthetic pathways can increase the precursor pool available for the target pathway, thereby enhancing the final product yield. For example, in strains of Streptomyces, knocking out specific genes in a BGC can be used to confirm the function of the cluster and, in some cases, lead to the accumulation of specific intermediates or shunt products. researchgate.netsciepublish.com Furthermore, deleting genes that encode negative regulators or repressors can de-repress the biosynthetic pathway, leading to increased production.

The table below summarizes common genetic manipulation strategies used to enhance polyketide production, which are applicable to anthraquinone biosynthesis.

| Strategy | Target Type | Specific Example (Gene/Protein) | Model Organism | Observed Outcome | Citations |

| Overexpression | Global Positive Regulator | laeA | Aspergillus nidulans | Increased production of lovastatin and penicillin; activation of cryptic BGCs. | nih.govnih.gov |

| Overexpression | Pathway-Specific Activator | aflR | Aspergillus flavus | Increased production of aflatoxin. | researchgate.netnih.gov |

| Gene Knockout | Competing Pathway | Genes for other polyketide synthases | Streptomyces spp. | Abolishment of competing products, potential increase in target compound yield. | researchgate.net |

| Heterologous Expression | Full Biosynthetic Gene Cluster | Actinorhodin (B73869) BGC | Streptomyces parvulus | Production of actinorhodin in a non-native host. | nih.gov |

Regulatory Mechanisms of Biosynthesis in Natural Producers

The biosynthesis of this compound in its natural fungal producers is governed by a sophisticated regulatory network. This network integrates environmental signals with developmental processes to ensure that the production of these energetically expensive secondary metabolites occurs at the most opportune time for the organism. mdpi.com Regulation is multi-layered, involving environmental sensing, complex signal transduction cascades, and precise transcriptional control. nih.gov

Environmental Factors Influencing Biosynthesis

Fungi have evolved to produce specific secondary metabolites in response to a variety of environmental cues and stressors. These factors are interpreted by the cell and can profoundly influence the expression of biosynthetic gene clusters. mdpi.com Many BGCs remain silent under nutrient-rich laboratory conditions and are only activated under specific, often challenging, circumstances. nih.gov

Key environmental factors include:

Nutrient Availability: The type and quantity of carbon and nitrogen sources are critical. Nitrogen repression is a well-documented phenomenon where the presence of preferred nitrogen sources suppresses the biosynthesis of many secondary metabolites, a process often mediated by global regulators like AreA. mdpi.commdpi.com

Ambient pH: Changes in external pH can trigger significant shifts in the fungal metabolome. The transcription factor PacC is a key mediator of the response to ambient pH, activating or repressing gene clusters accordingly. proquest.com

Light: Light is a crucial environmental signal that can regulate fungal development and secondary metabolism. The Velvet complex, in particular, serves as a key hub that links light sensing to the control of BGC expression. nih.govproquest.com

Oxidative Stress: The presence of reactive oxygen species can act as a trigger for the production of protective secondary metabolites, including many pigments with antioxidant properties.

Biotic Interactions: Chemical warfare and communication with other microbes (bacteria, fungi) or host organisms can lead to the induction of specific BGCs as a defense or signaling mechanism.

The following table details some of the environmental factors known to influence fungal secondary metabolism.

| Environmental Factor | Description | Mediating Regulators (Examples) | General Effect on Biosynthesis | Citations |

| Nutrient Limitation | Depletion of primary carbon or nitrogen sources, often in the stationary growth phase. | AreA, CreA | Often induces secondary metabolism. | mdpi.commdpi.com |

| Ambient pH | Changes in the acidity or alkalinity of the growth medium. | PacC | Can activate or repress specific BGCs. | proquest.com |

| Light | Presence or absence of specific wavelengths of light. | Velvet Complex (VeA, LaeA) | Can suppress or induce BGCs, often linked to developmental changes. | nih.gov |

| Chemical Stress | Exposure to toxins, fungicides, or other chemical agents. | Various stress-response pathways | Can trigger the production of defensive compounds. | nih.gov |

Transcriptional and Translational Regulation

The expression of the biosynthetic gene cluster for an anthraquinone is ultimately controlled at the transcriptional level. This regulation is hierarchical, involving both pathway-specific transcription factors and global regulatory proteins that integrate various signals. nih.govnih.gov

Transcriptional Control: A hallmark of fungal secondary metabolism is the presence of a pathway-specific transcription factor gene located within the BGC itself. proquest.com These regulators, often of the Zn(II)2Cys6 binuclear cluster family, bind to specific promoter motifs in other genes within the same cluster, ensuring their co-regulated expression. nih.gov A well-studied example is AflR, which controls the sterigmatocystin (B1681140) and aflatoxin pathways in Aspergillus species. nih.gov

Above these pathway-specific regulators are global or broad-domain regulators that respond to the environmental signals mentioned previously. The most prominent of these is the Velvet complex , composed of the proteins VeA, VelB, and the master regulator LaeA . mdpi.comproquest.com LaeA is a methyltransferase that is thought to control BGC expression by remodeling chromatin. It acts to remove repressive heterochromatin marks, transitioning the DNA to a more open, transcriptionally active euchromatin state, thereby making entire gene clusters accessible to the transcriptional machinery. nih.govmdpi.com Deletion of laeA often results in the silencing of numerous BGCs, while its overexpression can activate them. nih.gov

Translational Regulation: While transcriptional control is the most studied aspect, post-transcriptional and translational mechanisms also play a role. The stability of mRNA transcripts for biosynthetic genes and the efficiency of their translation can be modulated, adding another layer of control that ensures resources are not wasted on producing these complex molecules unless conditions are favorable.

The table below describes key transcriptional regulators involved in fungal secondary metabolism.

| Regulator Class | Specific Example | Function | Mechanism of Action | Citations |

| Pathway-Specific | AflR | Activates genes within the sterigmatocystin/aflatoxin BGC. | Binds to specific DNA motifs in the promoters of target genes. | nih.govproquest.com |

| Global (Velvet Complex) | LaeA | Master positive regulator of many secondary metabolite BGCs. | Chromatin remodeling; proposed to remove repressive histone marks. | nih.govnih.govmdpi.com |

| Global (Velvet Complex) | VeA | Links light signals to the regulation of secondary metabolism and development. | Forms a complex with VelB and LaA in the nucleus. | nih.govproquest.com |

| Global (Nutrient Sensing) | AreA | Mediates nitrogen metabolite repression. | Binds to GATA sequences in promoter regions to repress gene expression in the presence of preferred nitrogen sources. | mdpi.com |

Computational Chemistry and Structure Activity Relationship Sar Modeling of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules. irjweb.com These calculations provide fundamental information about electron distribution and orbital energies, which are key determinants of a molecule's chemical behavior.

DFT methods are frequently employed to optimize the molecular geometry of anthraquinone (B42736) derivatives to their lowest energy state. researchgate.net This optimized structure serves as the basis for calculating various electronic properties. For instance, calculations on anthraquinone and its derivatives have been performed using DFT with specific functionals like B3LYP and basis sets such as 6-311++G(d,p) to obtain reliable geometric and electronic data. irjweb.comresearchgate.net These theoretical studies are crucial for understanding the inherent properties of the anthraquinone scaffold.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO or add one to the LUMO. biomedres.us This increased reactivity can correlate with higher biological activity. nih.gov In the study of anthraquinone derivatives, FMO analysis reveals how different substituents on the anthraquinone core influence the orbital energies and, consequently, the molecule's reactivity. researchgate.net For example, theoretical investigations of various anthraquinone-based dyes have shown that the HOMO-LUMO energy gap can indicate the potential for charge transfer within the molecule, a key aspect of their function in applications like organic solar cells. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference Method |

|---|---|---|---|---|

| Anthracene (B1667546) diimide derivative (ADI-Rb2I2) | - | - | ~0.54 | DFT/TD-DFT researchgate.net |

| Alizarin (B75676) (1,2-dihydroxyanthraquinone) | - | - | 3.13 | DFT researchgate.net |

| Generic Triazine Derivative | - | - | 4.4871 | DFT/B3LYP/6-311++ irjweb.com |

| Naproxen | - | - | 4.4665 | DFT biomedres.us |

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in predicting how a molecule will interact with other chemical species, particularly identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.netnumberanalytics.com

The EPS map is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. walisongo.ac.id For anthraquinone derivatives, EPS maps can reveal how substituents alter the electron density across the aromatic ring system and on the functional groups. nih.gov For example, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich regions (red or yellow), making them potential sites for hydrogen bonding and interaction with positive centers in biological receptors. researchgate.net This information is crucial for understanding non-covalent interactions in ligand-receptor binding. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how a compound like 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone might exert a biological effect, it is essential to study its interaction with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. imedpub.com This method involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. imedpub.com For anthraquinone derivatives, docking studies have been performed against various targets, including Glycogen Synthase Kinase 3 Beta (GSK3β), phosphoinositide-dependent kinase-1 (PGAM1), and tyrosinase, to predict their inhibitory potential. imedpub.comnih.govtandfonline.com

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability and conformational dynamics of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic, dynamic picture of the binding by simulating the movements of atoms in the complex within a solvent environment. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). imedpub.com A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on anthraquinone derivatives have successfully identified compounds with high binding affinities for their targets. tandfonline.combenthamdirect.com

These studies also identify "interaction hotspots," which are the specific amino acid residues in the protein's active site that form crucial interactions with the ligand. nih.gov Common interactions for anthraquinones include:

Hydrogen bonds: Formed between the hydroxyl or carbonyl groups of the anthraquinone and polar residues in the protein.

Hydrophobic interactions: Involving the planar aromatic rings of the anthraquinone and nonpolar residues.

π-π stacking: Occurring between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org

For example, a study on anthraquinone derivatives as PGAM1 inhibitors revealed that residues such as R90, W115, and R116 were key interaction hotspots, forming stable hydrogen bonds with the inhibitors. nih.gov

| Anthraquinone Derivative | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 7 | 3Q3B (GSK3β) | -8.8 | tandfonline.com |

| Compound 10 | 3Q3B (GSK3β) | -8.8 | tandfonline.com |

| Compound 16 | 3Q3B (GSK3β) | -8.8 | tandfonline.com |

| Anthraquinone-cyclopentanone derivative (Compound 2) | 2Y9X (Tyrosinase) | -8.6 | tandfonline.com |

MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can show how the ligand adjusts its position to optimize interactions or how the protein might adapt to accommodate the ligand. For anthraquinone derivatives targeting PGAM1, MD simulations have been used to confirm the stability of the docking poses and to analyze the persistence of key hydrogen bonds throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features. researchgate.net

To build a QSAR model, a set of compounds with known activities (the training set) is used. For each compound, various molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or 3D shape. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.

For anthraquinone derivatives, QSAR models have been developed for a range of biological activities, including toxicity (LD50), estrogenic activity, and inhibitory activity against cancer-related enzymes. nih.govtandfonline.comacs.org For example, a QSAR study on the estrogenic activity of 20 anthraquinone derivatives found that parameters like polarizability, binding energy, and the distribution of negative potential on the molecular surface were significant in explaining their activity. acs.org Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to a series of 62 anthraquinone derivatives to guide the design of more potent PGAM1 inhibitors. nih.gov The robustness and predictive power of these models are typically validated using a separate group of compounds known as a test set. nih.gov

Development of Predictive Models based on Molecular Descriptors

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern computational drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For this compound and its derivatives, QSAR models serve as invaluable tools for predicting their therapeutic potential and guiding the synthesis of more potent analogues.

The process begins with the calculation of a wide array of molecular descriptors for a series of related anthraquinone compounds with known biological activities. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are broadly categorized into constitutional, geometrical, and physicochemical descriptors. mdpi.com The main objective of QSAR is to formulate a mathematical expression that establishes a relationship between these molecular descriptors and the biological activity of the compounds. dergipark.org.tr

Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build the predictive models. researchgate.net MLR generates a linear equation, while more complex methods can capture non-linear relationships between the descriptors and the activity. dergipark.org.trresearchgate.net For instance, a hypothetical QSAR model for the anti-inflammatory activity of this compound derivatives might be represented by an equation where activity is a function of descriptors like the octanol-water partition coefficient (logP), molecular weight, and the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

The robustness and predictive power of these models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model training). A statistically significant model with high correlation coefficients (R²) and low root mean square error (RMSE) is considered reliable for predicting the activity of new, unsynthesized derivatives. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Modeling of Anthraquinone Derivatives

| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to donate or accept electrons, influencing receptor interactions. |

| Hydrophobic | LogP (AlogP) | Octanol-water partition coefficient | Governs membrane permeability and hydrophobic interactions within a binding pocket. researchgate.net |

| Steric/Topological | Molecular Volume | The volume of the molecule | Influences how the molecule fits into a receptor's binding site. researchgate.net |

| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance | Relates to the volume of the molecule and London dispersion forces, affecting binding. dergipark.org.tr |

| Constitutional | Number of Rotatable Bonds | Count of bonds that allow free rotation | Affects molecular flexibility and the ability to adopt an optimal conformation for binding. nih.gov |

Identification of Key Structural Features for Desired Activity

Structure-Activity Relationship (SAR) analysis is fundamental to understanding which parts of a molecule are crucial for its biological effects. nih.gov For the this compound scaffold, SAR studies focus on how modifications to its core structure and substituent groups impact a desired activity, such as enzyme inhibition or antimicrobial effects.

By comparing the biological activities of a series of structurally related anthraquinones, key features can be identified. For instance, in a study of anthraquinones for antifouling activity, the position of phenolic hydroxyl (-OH) groups was found to be critical. The presence of hydroxyl groups at specific positions, such as C2 and C4, significantly increased activity, whereas their absence or placement at other positions (C5, C6, C8) led to a marked decrease in inhibitory effects. frontiersin.orgresearchgate.net

Applying this to this compound, the analysis would focus on:

The Anthraquinone Core: The tricyclic aromatic system is the fundamental scaffold, and its planarity and potential for π-π stacking interactions are likely essential.

Hydroxyl Groups (-OH): The number and location of the four hydroxyl groups at positions 1, 3, 6, and 8 are critical. These groups can act as both hydrogen bond donors and acceptors, forming key interactions with biological targets. researchgate.netresearchgate.net Their specific arrangement dictates the molecule's interaction profile.

The Acetyl Group (-COCH₃): The acetyl group at the C5 position introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic methyl group. Modifying or replacing this group would be a key strategy in an SAR campaign to probe its contribution to binding and activity. Studies on other complex molecules have shown that even simple chalcone (B49325) structures can exhibit potent activity without requiring high structural complexity. nih.gov

The goal of SAR is to build a qualitative model that informs the design of new derivatives. For example, if a hydrogen bond at the C8-hydroxyl is found to be crucial for activity, derivatives would be designed to maintain or enhance this interaction.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful computational technique used to identify novel compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to elicit a specific biological response. nih.govnih.gov

For this compound, a pharmacophore model can be generated using two main approaches:

Ligand-Based: If a set of active anthraquinone analogues is available, their structures can be superimposed to identify common chemical features. This common pattern forms the basis of the pharmacophore model. nih.gov

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme) is known, the interactions between the target and a bound ligand can be analyzed to create a pharmacophore that represents the key interaction points within the binding site. researchgate.netnih.gov

Once a validated pharmacophore model is developed, it is used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govspringernature.com This process filters the library, identifying molecules that match the pharmacophore's spatial and chemical features. The "hits" from this virtual screen are compounds that, despite potentially having different core structures (scaffolds) from the original anthraquinone, are predicted to have a high likelihood of being active. nih.gov These hits can then be acquired or synthesized for experimental testing, accelerating the discovery of novel analogues. The validation of a pharmacophore model often involves assessing its ability to distinguish known active compounds from inactive ones, using metrics like sensitivity, specificity, and the Area Under the Curve (AUC) in a Receiver Operating Characteristic (ROC) analysis. ugm.ac.id

Table 2: Hypothetical Pharmacophore Model for a this compound Derivative

| Feature Type | Number of Features | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | 3 | Interacting with donor groups on the receptor (e.g., from the acetyl and quinone oxygens). researchgate.net |

| Hydrogen Bond Donor (HBD) | 4 | Interacting with acceptor groups on the receptor (e.g., from the four hydroxyl groups). researchgate.net |

| Aromatic Ring (AR) | 2 | Participating in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. researchgate.net |

| Hydrophobic (HY) | 1 | Making van der Waals contacts (e.g., from the acetyl's methyl group). |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) using In Silico Methods (Pre-clinical context)

In silico ADME prediction is critical in the early stages of drug development to forecast a compound's pharmacokinetic properties, helping to identify candidates with a higher probability of success in later clinical stages. nih.gov

Blood-Brain Barrier Permeability Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and is a property to be avoided for peripherally acting drugs to prevent CNS side effects. nih.gov In silico models can predict the BBB permeability of this compound and its derivatives.

These predictive models often use machine learning algorithms like Support Vector Machines (SVM) or random forests, trained on large datasets of compounds with experimentally determined BBB permeability. nih.govnih.gov The models use calculated molecular descriptors that are known to influence permeability, such as:

Polar Surface Area (PSA): A high PSA is generally associated with poor BBB permeability.

LogP: An optimal range of lipophilicity is required to cross the lipid-rich BBB.

Molecular Weight: Smaller molecules tend to cross the BBB more easily.

Number of Hydrogen Bond Donors/Acceptors: A high number can hinder BBB penetration.

The output is often a classification (e.g., BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of the brain-to-blood concentration ratio (LogBB). nih.gov

Table 3: Hypothetical In Silico BBB Permeability Prediction for Anthraquinone Analogues

| Compound | Molecular Weight | Polar Surface Area (Ų) | LogP | Predicted LogBB | Predicted Permeability |

| This compound | 316.25 | 156.3 | 1.9 | -1.1 | Low |

| Analogue A (less polar) | 300.30 | 110.1 | 2.8 | -0.5 | Middle |

| Analogue B (more polar) | 346.25 | 185.5 | 1.2 | -1.8 | Low |

Metabolic Stability and Metabolite Prediction

Understanding how a compound is metabolized is essential for evaluating its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict the metabolic fate of this compound.

Software programs like Meteor Nexus can simulate the metabolic pathways of a compound by applying a comprehensive knowledge base of biotransformations. nih.gov These programs can predict which sites on the molecule are most likely to be metabolized by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. For the parent compound, likely metabolic reactions would include Phase I reactions like hydroxylation of the aromatic rings or dealkylation, and Phase II reactions like glucuronidation or sulfation of the existing hydroxyl groups.

The output provides a list of potential first and second-generation metabolites. nih.gov This information is crucial in a pre-clinical context to:

Guide experimental metabolism studies: By highlighting likely metabolites to look for.

Assess potential toxicity: The predicted metabolites can themselves be run through in silico toxicology models to flag any potential safety concerns early on. nih.gov For example, a predicted metabolite might be flagged for potential mutagenicity, prompting further investigation. nih.gov

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 5 Acetyl 1,3,6,8 Tetrahydroxyanthraquinone

Spectrophotometric and Fluorometric Assays for 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of anthraquinones, particularly for total content analysis in a sample.

UV-Visible spectrophotometry relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. For this compound, a wavelength of maximum absorbance (λmax) would be selected to construct a calibration curve from standards of known concentrations. This method is straightforward but can be prone to interference from other compounds in the sample matrix that absorb at the same wavelength. researchgate.net Some methods enhance selectivity by using a color-developing agent that forms a complex with the analyte, shifting the absorbance to a different wavelength. researchgate.netnih.gov

Fluorometric assays measure the fluorescence emitted by a compound after it absorbs light. Many anthraquinone (B42736) derivatives exhibit natural fluorescence or can be chemically converted into fluorescent products. liberty.eduliberty.edunih.gov For instance, some anthraquinones become strongly fluorescent after reduction with agents like sodium dithionite (B78146) in an alkaline solution. ijpsonline.com This approach can offer significantly higher sensitivity and selectivity compared to absorbance spectrophotometry. The method involves measuring the fluorescence intensity at a specific emission wavelength while exciting the sample at an optimal excitation wavelength. ijpsonline.com The large Stokes shift (the difference between excitation and emission wavelengths) observed for some anthraquinone derivatives is advantageous for minimizing background interference. liberty.edu

Capillary Electrophoresis (CE) for Separation and Analysis